molecular formula C11H15N3 B2465826 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine CAS No. 1249777-45-4

2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine

Cat. No. B2465826
M. Wt: 189.262
InChI Key: JKXMTCVKOCPKAH-UHFFFAOYSA-N
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Description

The compound “2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine” is an organic compound. It contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound . This compound also has a 2-methylpropan-2-yl (also known as tert-butyl) group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodiazole ring, possibly through a condensation reaction of an appropriate 1,2-diamine and a carboxylic acid or its derivative . The tert-butyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzodiazole ring substituted with a tert-butyl group and a methyl group . The exact structure would depend on the positions of these substituents on the benzodiazole ring.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the benzodiazole ring and the tert-butyl group. The benzodiazole ring is aromatic and might undergo electrophilic aromatic substitution reactions . The tert-butyl group is quite bulky and could influence the reactivity and orientation of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzodiazoles are stable and have high melting points . The presence of the tert-butyl group might make the compound more hydrophobic .

Scientific Research Applications

Anticancer and Antimicrobial Applications

One of the prominent applications of benzodiazole derivatives, including structures similar to 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine, is in the field of anticancer and antimicrobial research. For instance, benzimidazoles bearing oxadiazole nucleus have been synthesized and shown significant to good anticancer activity in vitro, with one compound, 1b-A(18), emerging as a lead compound due to its significant growth inhibition activity (Rashid, Husain, & Mishra, 2012). Similarly, some 1,3,4-thiadiazole compounds have been studied for their biological activities, revealing high DNA protective ability against oxidative damage and strong antimicrobial activity against certain strains, with one compound showing cytotoxicity on cancer cell lines (Gür et al., 2020).

Corrosion Inhibition

Benzodiazole derivatives have also been investigated for their corrosion inhibition properties. For example, a study demonstrated the effective use of a benzodiazole compound as a green corrosion inhibitor for mild steel in hydrochloric acid, with results indicating a high corrosion inhibition efficiency, suggesting its application in protecting metal surfaces against corrosion (Verma, Quraishi, & Gupta, 2016).

Materials Science and Chemistry

In the realm of materials science and chemistry, benzodiazole derivatives have been used in the synthesis of complex compounds. Studies have reported the synthesis of zinc complexes derived from benzimidazole, demonstrating their application in creating novel materials with potential uses in various industrial and research fields (Patricio-Rangel et al., 2019).

Safety And Hazards

The safety and hazards of this compound would depend on its exact properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion .

Future Directions

The future directions for this compound could be varied. If it has potential medicinal properties, it could be further studied for drug development . Alternatively, it could be used as a building block in the synthesis of more complex organic compounds .

properties

IUPAC Name

2-methyl-1-propan-2-ylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-7(2)14-8(3)13-10-6-9(12)4-5-11(10)14/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXMTCVKOCPKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine

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